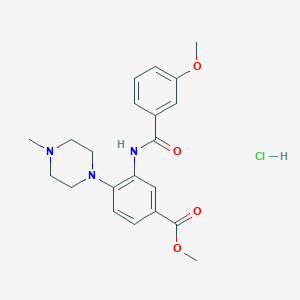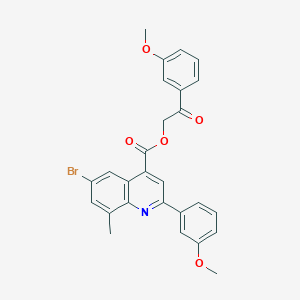
WDR5-0103 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WDR5-0103 hydrochloride involves multiple steps, starting with the preparation of the core benzoate structure. The key steps include:
Formation of the benzoate core: This involves the reaction of 3-methoxybenzoyl chloride with 4-methylpiperazine to form the intermediate product.
Amidation: The intermediate is then reacted with methyl 3-aminobenzoate to form the final product, methyl 3-(3-methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoate.
Hydrochloride formation: The final product is treated with hydrochloric acid to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
WDR5-0103 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxybenzamido and piperazinyl groups.
Common Reagents and Conditions
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of various substituted derivatives
Major Products
Scientific Research Applications
WDR5-0103 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a tool compound to study the interaction between WDR5 and MLL proteins. It helps in understanding the role of WDR5 in histone methylation and gene regulation .
Biology
In biological research, this compound is used to investigate the role of WDR5 in various cellular processes, including chromatin remodeling, gene expression, and cell differentiation. It is also used to study the effects of WDR5 inhibition on cancer cell proliferation and survival .
Medicine
In medicine, this compound is explored for its potential therapeutic applications in treating cancers that involve aberrant WDR5-MLL interactions. It is also studied for its role in modulating epigenetic marks and its potential use in epigenetic therapies .
Industry
In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a lead compound for designing novel inhibitors targeting WDR5 and related proteins .
Mechanism of Action
WDR5-0103 hydrochloride exerts its effects by binding to the central cavity of WDR5, thereby inhibiting its interaction with MLL proteins. This disruption leads to the inhibition of MLL histone methyltransferase activity, resulting in decreased histone H3 lysine 4 (H3K4) methylation. The reduction in H3K4 methylation affects gene expression and cellular processes regulated by MLL and WDR5 .
Comparison with Similar Compounds
Similar Compounds
CAY10580: Another WDR5 antagonist with similar inhibitory effects on WDR5-MLL interactions.
Alclofenac: A non-steroidal anti-inflammatory drug that also targets WDR5.
TCS 2510: A selective inhibitor of WDR5 with distinct chemical properties
Uniqueness
WDR5-0103 hydrochloride is unique due to its high selectivity and potency in inhibiting WDR5-MLL interactions. Its well-characterized mechanism of action and extensive use in scientific research make it a valuable tool compound for studying epigenetic regulation and developing new therapeutic strategies .
Properties
Molecular Formula |
C21H26ClN3O4 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C21H25N3O4.ClH/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2;/h4-8,13-14H,9-12H2,1-3H3,(H,22,25);1H |
InChI Key |
FMPQNFVTJJQLGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)
![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)
![4-Chloro-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12462652.png)

![2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B12462661.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462668.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12462683.png)
![ethyl 5-fluoro-3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12462690.png)
![N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide](/img/structure/B12462692.png)

![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
